3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as DCPMIX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCPMIX belongs to the class of isoxazolecarboxamide compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide is not yet fully understood. However, studies have suggested that this compound may work by inhibiting the activity of enzymes involved in the production of amyloid-beta and tau proteins. Additionally, this compound may also possess antioxidant properties, which can help to protect neurons from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the levels of amyloid-beta and tau proteins, as well as decrease the production of inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its high potency and selectivity. This compound has been shown to have a strong affinity for its target enzymes, which allows for precise and effective inhibition. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities.
However, one of the main limitations of using this compound in lab experiments is its poor solubility in water. This can make it difficult to administer this compound to cells or animals in a controlled manner. Additionally, the long-term effects of this compound on human health are not yet fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are a number of future directions for research on 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide. One potential avenue of research is to investigate the effects of this compound on other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can reduce the levels of amyloid-beta and tau proteins, which are known to be involved in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-3-12-7-9-13(10-8-12)22-19(24)16-11(2)25-23-18(16)17-14(20)5-4-6-15(17)21/h4-10H,3H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJUZKLMKJZMTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.